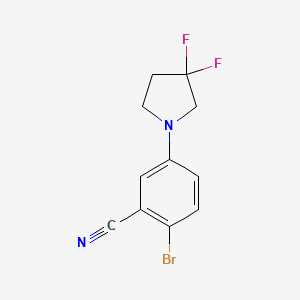

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

2-bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2N2/c12-10-2-1-9(5-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYHDMZLRKEDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on a Halogenated Aromatic

- The aromatic halide (e.g., 2-bromo-benzonitrile) undergoes nucleophilic substitution with a suitably prepared difluoropyrrolidine derivative, often in the presence of a base such as potassium carbonate or sodium hydride.

- The nucleophile, a difluoropyrrolidine with a suitable leaving group (e.g., a free amine or a protected form), reacts with the aromatic halide under reflux conditions.

Palladium-Catalyzed Cross-Coupling

- Buchwald-Hartwig amination is frequently employed where a palladium catalyst facilitates the coupling of an amine or amine equivalent with the aromatic halide.

- Conditions typically involve Pd(0) catalysts, phosphine ligands, and bases like cesium carbonate or potassium tert-butoxide in solvents such as toluene or dioxane.

Bromination at Specific Positions

- The bromination step is achieved via electrophilic aromatic substitution, often using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Selectivity is crucial to ensure bromination occurs at the desired position (e.g., para or ortho to existing substituents). This is controlled by reaction conditions and the electronic nature of the precursor.

Purification and Final Product Isolation

- The crude product undergoes purification via column chromatography, recrystallization, or preparative HPLC.

- Final purification ensures high purity suitable for pharmaceutical or materials research applications.

Industrial Scale Synthesis Considerations

- Large-scale synthesis employs continuous flow reactors to optimize temperature control, reaction times, and safety.

- Purification techniques include distillation or advanced chromatography to meet industrial purity standards.

Data Table: Summary of Typical Preparation Conditions

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Aromatic nitrile formation | Aromatic halide + NaCN | Reflux, polar aprotic solvent | Form benzonitrile | Sandmeyer or nucleophilic substitution |

| Difluoropyrrolidine coupling | Difluoropyrrolidine derivative + base | Reflux, Pd catalyst (if cross-coupling) | Attach difluoropyrrolidine | Buchwald-Hartwig or nucleophilic substitution |

| Bromination | NBS or Br₂ | Room temp to reflux | Brominate aromatic ring | Position-specific, controlled by reaction conditions |

| Purification | Chromatography | Standard techniques | Isolate pure compound | Recrystallization or chromatography |

Chemical Reactions Analysis

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile is used in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on different biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine group is known to enhance the compound’s binding affinity to certain receptors, while the benzonitrile moiety can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2)

- Structural Differences : Replaces the 3,3-difluoropyrrolidine group with a trifluoromethyl (-CF₃) group.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring compared to the difluoropyrrolidine substituent, which has moderate electron-withdrawing properties due to fluorine atoms but also introduces a cyclic amine capable of hydrogen bonding .

- Applications : Used in Suzuki-Miyaura coupling reactions for pharmaceutical intermediates. Its higher stability under acidic conditions contrasts with the target compound, where the pyrrolidine ring may undergo ring-opening under harsh conditions .

3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3)

- Structural Differences : Features bromine, fluorine, and iodine substituents on an aniline backbone instead of a benzonitrile framework.

- Biological Activity : Aniline derivatives often exhibit antimicrobial properties, whereas benzonitriles like the target compound are explored for kinase inhibition due to their planar aromatic systems .

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structural Differences : A pyridine ring replaces the benzene ring, with bromine and methyl groups at the 2- and 3-positions, respectively.

- Electronic Profile : The pyridine nitrogen increases electron deficiency compared to benzonitrile, altering reactivity in metal-catalyzed reactions. The methyl group introduces steric hindrance, a feature absent in the target compound’s 5-position .

- Applications : Widely used in ligand synthesis for catalysis, whereas the target compound’s nitrile group may facilitate coordination to transition metals .

Physicochemical Properties and Solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(3,3-difluoropyrrolidin-1-yl)benzonitrile?

- Methodology : The synthesis typically involves sequential functionalization of the benzonitrile core. A bromine atom is introduced via electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). The 3,3-difluoropyrrolidine moiety is introduced through nucleophilic substitution or reductive amination. For example, 2-bromo-5-fluorobenzonitrile (a precursor) can undergo displacement with 3,3-difluoropyrrolidine under basic conditions (e.g., KCO in DMF at 80–100°C) .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time. Purification often involves column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR : H and C NMR are critical for confirming the aromatic substitution pattern and pyrrolidine integration. The benzonitrile carbon appears at ~115 ppm in C NMR. Fluorine atoms split signals due to F-H coupling .

- IR : A sharp C≡N stretch near 2230 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification. For example, ESI-MS in positive ion mode should show [M+H] with isotopic peaks for bromine (1:1 ratio for Br and Br) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition. Bromine and nitrile groups may hydrolyze under prolonged heat or moisture .

- Light Sensitivity : Store in amber vials at –20°C. UV-Vis spectroscopy can track photodegradation, particularly if the pyrrolidine ring undergoes ring-opening under UV exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3,3-difluoropyrrolidine moiety?

- Catalytic Systems : Screen palladium catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig amination. Use DABCO or DBU as bases to enhance nucleophilicity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene may reduce side reactions. Microwave-assisted synthesis can reduce reaction time from hours to minutes .

- Workflow : Employ Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading.

Q. What computational methods are suitable for modeling the reactivity of this compound?

- DFT Studies : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps of intermediates to predict regioselectivity in substitution reactions .

- Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMF, THF) to rationalize solubility trends.

Q. How should contradictory crystallography data be resolved during structural refinement?

- Refinement Tools : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy may arise from disorder in the difluoropyrrolidine ring. Apply restraints to fluorine atoms and validate with R and GooF metrics .

- Cross-Validation : Pair X-ray data with F NMR to confirm fluorine positions.

Q. What role do substituents (bromine, difluoropyrrolidine) play in modulating biological activity?

- Bromine : Enhances lipophilicity and acts as a leaving group in further functionalization. Compare IC values of brominated vs. non-brominated analogs in enzyme inhibition assays .

- Difluoropyrrolidine : The geminal difluoro group increases metabolic stability by resisting oxidative degradation. Use radiolabeled C studies to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.